![molecular formula C25H37NO4 B566121 4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol CAS No. 108928-81-0](/img/structure/B566121.png)
4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol
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Overview
Description
Scientific Research Applications
Organic Synthesis and Catalysis
Research has shown the use of modified natural clays as catalysts for various organic synthesis processes, such as the Friedel-Crafts alkylation, which is relevant for the synthesis of complex organic molecules including phenolic compounds similar to the chemical . These catalysts can be regenerated and reused, offering an environmentally friendly and cost-effective method for organic synthesis (Tateiwa & Uemura, 1997).
Environmental Impact and Toxicology
The presence of phenolic compounds, such as bisphenol A and similar structures, in the environment, especially from plastics, has been studied for their endocrine-disrupting effects in animals and humans. These compounds attack developing testes during puberty and may induce germ cell sloughing, disrupt the blood-testis-barrier, and lead to germ cell apoptosis (Lagos-Cabré & Moreno, 2012).
Pharmacological Properties
The pharmacological effects of phenolic compounds, including antioxidant, anti-cancer, antimicrobial, anti-inflammatory, and neuroprotective activities, have been extensively studied. p-Coumaric acid and its conjugates, for example, have shown significant bioactivity, suggesting potential therapeutic applications for compounds with similar phenolic structures (Pei et al., 2016).
Antioxidant Activities
The role of hydroxycinnamic acids and their derivatives, including compounds with hydroxyl and methoxy groups similar to the given chemical, in acting as antioxidants has been reviewed. These compounds exhibit significant antioxidant activities by scavenging various reactive oxygen species, offering potential for use in preventing oxidative stress-related diseases (Shahidi & Chandrasekara, 2010).
Biodegradation and Environmental Remediation
The biodegradation of phenolic compounds through cellular immobilization techniques has been explored as a method for environmental remediation. Immobilization can protect microorganisms from toxicants while ensuring efficient substrate diffusion, highlighting a potential application for the degradation of environmental pollutants, including phenolic compounds similar to the one of interest (Aisami et al., 2016).
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
properties
IUPAC Name |
2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-20(11-12-21-9-5-4-6-10-21)30-16-8-3-2-7-15-26-18-25(29)22-13-14-24(28)23(17-22)19-27/h4-6,9-10,13-14,17,20,25-29H,2-3,7-8,11-12,15-16,18-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJWMYXXRZALKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)OCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108928-81-0 |
Source
|
Record name | Des(phenylbutoxy)(1-methyl-3-phenyl)propoxy salmeterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108928810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(PHENYLBUTOXY)(1-METHYL-3-PHENYL)PROPOXY SALMETEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6O50AN25U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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